Pestalazine B

Description

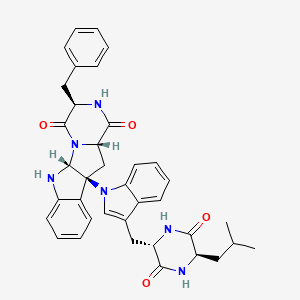

Structure

3D Structure

Properties

Molecular Formula |

C37H38N6O4 |

|---|---|

Molecular Weight |

630.7 g/mol |

IUPAC Name |

(1R,4R,7S,9S)-4-benzyl-9-[3-[[(2S,5R)-5-(2-methylpropyl)-3,6-dioxopiperazin-2-yl]methyl]indol-1-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |

InChI |

InChI=1S/C37H38N6O4/c1-21(2)16-27-32(44)39-28(33(45)38-27)18-23-20-42(30-15-9-6-12-24(23)30)37-19-31-34(46)40-29(17-22-10-4-3-5-11-22)35(47)43(31)36(37)41-26-14-8-7-13-25(26)37/h3-15,20-21,27-29,31,36,41H,16-19H2,1-2H3,(H,38,45)(H,39,44)(H,40,46)/t27-,28+,29-,31+,36-,37+/m1/s1 |

InChI Key |

XGDLDPOMNWGMAL-OHSSISEWSA-N |

Isomeric SMILES |

CC(C)C[C@@H]1C(=O)N[C@H](C(=O)N1)CC2=CN(C3=CC=CC=C32)[C@]45C[C@H]6C(=O)N[C@@H](C(=O)N6[C@H]4NC7=CC=CC=C57)CC8=CC=CC=C8 |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C3=CC=CC=C32)C45CC6C(=O)NC(C(=O)N6C4NC7=CC=CC=C57)CC8=CC=CC=C8 |

Synonyms |

pestalazine B |

Origin of Product |

United States |

Isolation and Characterization of Pestalazine B from Natural Sources

Discovery and Isolation from Pestalotiopsis theae Cultures

Pestalazine B is a naturally occurring diketopiperazine heterodimer that was first reported as a new metabolite isolated from the plant pathogenic fungus Pestalotiopsis theae. acs.orgnih.govacs.org This fungus is recognized as a causal agent of tea gray blight disease. acs.orgacs.org The specific discovery was the result of screening for new bioactive metabolites from fungi. acs.org

The producing organism was a pathogenic isolate of Pestalotiopsis theae (strain W148), which was obtained from the branches of the tea plant, Camellia sinensis, located in the Hangzhou Botanical Garden in Zhejiang Province, China. acs.org Researchers cultivated this fungal isolate in a solid-substrate fermentation culture to produce various metabolites. acs.org Subsequent analysis of the culture's extract revealed the presence of previously uncharacterized compounds, including this compound. acs.orgacs.org

Methodologies for Extraction and Purification of this compound

The isolation of this compound involved a multi-step process beginning with the large-scale cultivation of the Pestalotiopsis theae fungus on a solid substrate. acs.org

Extraction : After the fermentation period, the fungal culture was extracted using an organic solvent, specifically ethyl methyl ketone. acs.orgacs.orgresearchgate.net This initial step yielded a crude extract containing a mixture of various secondary metabolites produced by the fungus. acs.org

Fractionation : This crude extract underwent a detailed follow-up fractionation procedure. acs.orgacs.orgresearchgate.net Chromatographic techniques were employed to separate the complex mixture into simpler fractions, which allowed for the isolation of individual compounds in a pure form. researchgate.net

Structure Elucidation : Once this compound was isolated, its chemical structure was determined primarily through nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.govacs.org Further analysis to determine the absolute configurations of the stereocenters was accomplished using Marfey's method on the acid hydrolysates of the molecule, along with a comparison of its circular dichroism (CD) spectra to that of a model compound. acs.orgnih.govacs.orgfigshare.com

The key findings from the research on the isolation of this compound are summarized in the table below.

| Research Aspect | Finding |

| Natural Source | Plant pathogenic fungus Pestalotiopsis theae (isolate W148) acs.org |

| Host Plant | Camellia sinensis (Tea Plant) acs.org |

| Cultivation Method | Solid-substrate fermentation culture acs.org |

| Extraction Solvent | Ethyl methyl ketone acs.orgacs.org |

| Primary Method for Structure Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy acs.orgacs.org |

| Method for Absolute Configuration | Marfey's method and Circular Dichroism (CD) spectra comparison acs.orgnih.gov |

Co-occurrence and Related Metabolites within the Pestalazine Family

During the fractionation of the Pestalotiopsis theae extract that yielded this compound, several other compounds were also isolated. acs.orgacs.org These co-occurring metabolites represent a diverse range of chemical structures.

Notably, this compound was isolated alongside its close analogue, Pestalazine A , another novel diketopiperazine heterodimer. acs.orgnih.gov In addition to the pestalazines, three new amides, designated Pestalamides A-C , were discovered in the same process. acs.orgacs.orgfigshare.com

The investigation also led to the isolation of several known compounds from the fungal extract. These included:

Asperazine (B1251591) acs.orgacs.orgresearchgate.net

Aspernigrin A acs.orgacs.orgresearchgate.net

Carbonarone A acs.orgacs.orgresearchgate.net

The concurrent isolation of these molecules highlights the rich and varied secondary metabolism of the fungus Pestalotiopsis theae. acs.orgresearchgate.net

Structural Elucidation and Stereochemical Determination of Pestalazine B

Initial Spectroscopic Analyses in Structural Assignment

The initial efforts to determine the structure of Pestalazine B relied on a combination of powerful analytical methods, each providing a unique piece of the molecular puzzle. benthamdirect.com

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in the initial attempts to piece together the connectivity of atoms within this compound. jeolusa.com Techniques such as 1D (¹H and ¹³C) and 2D NMR experiments (like COSY and HMBC) provided detailed information about the chemical environment of individual protons and carbons, as well as their correlations. This data allowed for the construction of the core scaffold and the assignment of various functional groups. However, as later discovered, the initial interpretation of this data contained subtle inaccuracies that would only be revealed through synthesis.

Below is a table summarizing the initially reported ¹H and ¹³C NMR data for this compound.

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| 2 | 166.4 | |

| 3a | 84.7 | |

| 5 | 167.0 | |

| 6a | 55.7 | 4.12 (t, 3.2) |

| 7 | 30.0 | 2.25 (m), 2.05 (m) |

| 8 | 24.8 | 1.95 (m) |

| 9 | 48.9 | 3.35 (m) |

| 10 | 170.1 | |

| 11 | 55.4 | 4.05 (t, 3.5) |

| 12a | 78.9 | |

| 1' | ||

| 2' | 129.9 | |

| 3' | 108.8 | 7.01 (s) |

| 3a' | 136.9 | |

| 4' | 118.9 | 6.88 (d, 7.8) |

| 5' | 120.9 | 7.15 (t, 7.8) |

| 6' | 110.8 | 6.79 (t, 7.8) |

| 7' | 124.5 | 7.30 (d, 7.8) |

| 7a' | 149.9 |

Mass Spectrometry (MS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) played a crucial role in establishing the molecular formula of this compound. d-nb.info By providing a highly accurate mass-to-charge ratio, HRMS allowed researchers to deduce the elemental composition of the molecule, a critical step in the early stages of structure elucidation. mdpi.com This information, combined with NMR data, helped to build the initial, albeit incorrect, structural hypothesis.

Chiroptical Methods (e.g., Circular Dichroism) for Absolute Configuration

Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are indispensable for determining the absolute stereochemistry of chiral molecules. cas.czrsc.org In the case of this compound, CD spectroscopy was employed to probe the three-dimensional arrangement of its atoms. nih.govmdpi.com The interaction of the chiral molecule with circularly polarized light provides a unique spectral signature that can be compared with theoretical calculations or with data from related compounds of known configuration. The initial assignment of the absolute configuration of this compound was based on these chiroptical measurements.

Revision of the Proposed Chemical Structure of this compound

Despite the sophisticated spectroscopic analysis, the initially proposed structure of this compound was later found to be incorrect. benthamdirect.com This revision underscores the challenges inherent in elucidating complex natural product structures and highlights the definitive role of total synthesis in structural verification.

Discrepancies between Initial Data and Synthetic Confirmations

The first total synthesis of the proposed structure of this compound revealed significant inconsistencies when the spectroscopic data of the synthetic compound was compared to that of the natural isolate. mit.edu While some data points, like certain ¹³C NMR signals, showed reasonable agreement, key ¹H NMR signals and the optical rotation value were markedly different. mit.edu These discrepancies provided unequivocal evidence that the initially assigned structure was erroneous.

Role of Total Synthesis in Correcting Structural Assignments

The process of total synthesis proved to be the ultimate arbiter in determining the correct structure of this compound. researchgate.netresearchgate.net By systematically constructing a different stereoisomer and comparing its spectroscopic data with the natural product, chemists were able to identify and synthesize the true structure. core.ac.ukrsc.org This achievement not only corrected the scientific record but also provided a synthetic route to access this complex molecule for further study. The successful synthesis of other related complex alkaloids like (+)-naseseazines A and B, and (+)-gliocladins B and C further showcases the power of total synthesis in structural confirmation and revision. nih.govnih.gov The story of this compound serves as a powerful reminder that while spectroscopy provides invaluable clues, total synthesis is often the final and most definitive proof of a natural product's structure. google.co.ukacs.org

X-ray Crystallography in Definitive Structural Confirmation

X-ray crystallography stands as the most powerful and definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org The technique provides unambiguous proof of a molecule's constitution, configuration, and conformation by mapping the electron density within a single crystal. nih.gov This method is particularly crucial in the study of complex natural products, where intricate stereochemistry must be unequivocally assigned.

The fundamental principle of X-ray crystallography involves irradiating a well-ordered crystal with a beam of X-rays. libretexts.org The crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific, measurable pattern of reflections. wikipedia.org By analyzing the angles and intensities of these diffracted beams, scientists can computationally generate a three-dimensional electron density map of the molecule and refine it to determine the precise position of each atom in space. nih.govsci-hub.se This process yields highly accurate data on bond lengths, bond angles, and absolute stereochemistry, which is essential for confirming the structures of novel or synthesized compounds. wikipedia.org

In the initial elucidation of this compound, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, were the primary tools used to piece together its complex heterodimeric structure. researchgate.net However, for molecules with multiple stereocenters, spectroscopic data can sometimes be ambiguous or lead to incorrect assignments. Indeed, the structures of several complex alkaloids, including those related to this compound, have been subject to revision over the years, underscoring the need for irrefutable proof. benthamdirect.com

While a published single-crystal X-ray structure for the natural isolate of this compound itself is not the central piece of its initial structural determination reports, the technique is indispensable in the context of its total synthesis. researchgate.netnih.gov The definitive confirmation of a proposed structure for a complex natural product is often achieved through its unambiguous total synthesis. During a multi-step synthesis, X-ray crystallography is frequently used to confirm the structure and stereochemistry of key intermediates, ensuring that each stereocenter is set correctly en route to the final target. The successful synthesis of (+)-Pestalazine B, yielding a product with spectroscopic data (¹H and ¹³C NMR) and optical rotation identical to the natural compound, serves as the definitive confirmation of its structure and absolute configuration. nih.gov

The data generated from an X-ray diffraction experiment is extensive, providing a wealth of information about the crystal's properties and the molecule's precise geometry. The table below illustrates the typical crystallographic data obtained from a single-crystal X-ray analysis, which would be expected for a compound of similar complexity to this compound.

| Parameter | Description | Example Data |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₅H₉FN₂O₃·H₂O eurjchem.com |

| Formula Weight | The mass of one mole of the compound. | 7.32 kDa rcsb.org |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Triclinic). | Monoclinic eurjchem.commdpi.com |

| Space Group | The specific symmetry group of the crystal. | P2₁/n eurjchem.com |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 14.094(6) Å, b = 7.248(3) Å, c = 14.517(6) Å, β = 105.116(14)° eurjchem.com |

| Volume (V) | The volume of the unit cell. | 1431.6(10) ų eurjchem.com |

| Z | The number of molecules per unit cell. | 4 eurjchem.com |

| Resolution | The level of detail obtained from the diffraction data. | 2.50 Å rcsb.org |

| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.0537 eurjchem.com |

Ultimately, while spectroscopic analyses proposed the structure of this compound, the definitive confirmation of its complex architecture and stereochemistry is cemented by its successful and stereocontrolled total synthesis, a field in which X-ray crystallography remains an essential and unparalleled tool for structural verification. sci-hub.senih.gov

Total Synthesis Strategies and Methodological Advancements for Pestalazine B

Retrosynthetic Approaches to the Pestalazine B Skeleton

One prominent retrosynthetic analysis envisions the disconnection of the dimeric structure into a nucleophilic indoline (B122111) fragment and an electrophilic counterpart. nih.gov For instance, the Movassaghi group envisioned that the C3–N1′-linked dimer could be accessed via the N1′-directed attack of an indoline derivative onto a C3 carbocation generated from a suitable precursor, such as a C3-bromoindoline. nih.gov

Another strategy, employed by de Lera and coworkers, also identified the key C3–N1′ bond as the site for the final coupling. Their retrosynthetic plan involved the N-alkylation of a tryptophan-containing diketopiperazine with a 3a-bromopyrrolidinoindoline derivative. This approach hinges on the successful formation of the critical C–N bond while controlling the stereochemistry at the newly formed linkage.

A unified strategy reported by Zhu and coworkers for the synthesis of both (–)-psychotriasine and (+)-pestalazine B relies on a common 3α-amino-hexahydropyrrolo[2,3-b]indole intermediate. nih.govrsc.org This retrosynthetic approach focuses on the early construction of this core structure, which is then elaborated to form the final dimeric product. nih.govrsc.org

These varied retrosynthetic blueprints highlight the central challenge in this compound synthesis: the strategic and stereocontrolled formation of the C3–N1′ bond, which has been the focal point for the development of novel synthetic methodologies.

Key Bond Constructions in this compound Synthesis

The successful total synthesis of this compound has relied on the development and application of several key bond-forming reactions. These transformations have been instrumental in assembling the complex polycyclic framework and in forging the crucial linkage between the two monomeric units.

Development of Directed C3–N1' Coupling Reactions

A significant hurdle in the synthesis of this compound is the construction of the C3–N1′ bond, which connects the two indole-derived moieties. The inherent nucleophilicity of both the C3 and N1 positions of indole (B1671886) rings presents a challenge for regioselective coupling. researchgate.net To address this, Movassaghi and colleagues developed a directed and highly regio- and diastereoselective C3–N1′ coupling of complex tetracyclic diketopiperazine components. nih.govrsc.org This was achieved by designing the coupling partners such that a C3-carbocation on the electrophilic fragment is selectively attacked by the N1′ position of the nucleophilic fragment. nih.govrsc.org This late-stage heterodimerization strategy proved to be a critical and expedient route to the core structure of this compound. nih.govrsc.orgmit.edu

Late-Stage Fragment Assembly and Heterodimerization

The principle of late-stage fragment assembly has been a cornerstone in several total syntheses of this compound. This convergent approach involves the synthesis of complex, advanced intermediates that are then coupled in the final stages of the synthesis. nih.gov This strategy is highly efficient as it allows for the rapid construction of the target molecule from well-defined building blocks. nih.gov

The Movassaghi group's synthesis is a prime example of this approach, where two complex tetracyclic diketopiperazine fragments are united in a late-stage C3–N1′ coupling reaction. nih.govrsc.org This heterodimerization was designed to be highly stereocontrolled, ensuring the correct configuration at the challenging C3 quaternary stereocenter. nih.gov This method is inspired by the biosynthetic pathways of related alkaloids, where complex fragments are often combined to form the final natural product. nih.gov The successful application of this strategy not only led to the total synthesis of (+)-Pestalazine B but also allowed for the structural revision of the related natural product, (+)-asperazine A. nih.govrsc.org

N-Alkylation and Cyclization Reactions

N-alkylation and cyclization reactions are fundamental transformations in the synthesis of the heterocyclic core of this compound. In one of the early total syntheses, de Lera and coworkers employed a key N-alkylation of an unprotected tryptophan diketopiperazine with a 3a-bromopyrrolidinoindoline. rsc.org This reaction formed the crucial C3–N1′ bond and set the required stereochemistry at the C11 position. The reaction is proposed to proceed through the initial formation of an ester enolate that displaces the bromine atom, leading to a transient cyclopropane (B1198618) intermediate that is subsequently trapped by the indole nitrogen.

In a different approach, Tokuyama and colleagues utilized an AgNTf2-mediated amination/cyclization cascade to construct the indole structure on a pyrroloindoline core. tohoku.ac.jp This cascade process was a key step in their total synthesis of (+)-Pestalazine B.

Single-Electron-Based Transformations for Indoline Amination

To overcome the limitations of traditional methods for forming the C3-N linkage in pyrroloindolines, which can be sensitive to steric and electronic factors, a single-electron-based approach has been developed. nsf.gov Read de Alaniz and coworkers reported a copper-mediated single-electron approach for the amination of indolines. nsf.govnih.gov This method utilizes copper wire and isopropanol (B130326) to promote the reaction, offering a robust and high-yielding transformation that is tolerant of a wide range of functional groups. nsf.govnih.gov This single-electron pathway allows for the facile installation of the C3-amine bond, a key structural feature in the pyrroloindoline core of this compound. nsf.gov The utility of this method was demonstrated in the total synthesis of the related natural product, asperazine (B1251591) A, and holds potential for application in the synthesis of this compound. nsf.gov

Control of Stereochemistry and Diastereoselectivity in this compound Synthesis

The intricate molecular architecture of this compound, characterized by multiple stereocenters, presents a significant challenge in its total synthesis, demanding precise control over stereochemistry. Researchers have developed sophisticated strategies to achieve high diastereoselectivity, particularly in the formation of the crucial C3-N1' bond that links the two diketopiperazine fragments.

A predominant and highly successful strategy involves a directed and diastereoselective C3–N1' coupling of complex tetracyclic diketopiperazine components. dntb.gov.uaresearchgate.netrsc.orgnih.gov This biomimetically inspired approach relies on the late-stage union of two advanced intermediates, an electrophilic component and a nucleophilic fragment. nih.govCurrent time information in Bangalore, IN. The stereochemical outcome of this coupling is meticulously controlled by the inherent chirality of the starting materials, which are derived from amino acids, and the specific design of the tetracyclic systems. Current time information in Bangalore, IN. This method has been instrumental in the convergent total synthesis of (+)-Pestalazine B, affording the desired product with complete stereochemical control. nih.govCurrent time information in Bangalore, IN. The exclusive formation of the C3–N1' fusion is achieved under mild conditions, highlighting the efficiency and precision of this methodology. nih.govCurrent time information in Bangalore, IN.

Another innovative approach to establishing the stereochemistry of this compound involves a cascade reaction. nih.gov This strategy employs a diastereoselective azo-coupling/iminium-cyclization sequence to construct the 3α-amino-hexahydropyrrolo[2,3-b]indole core structure. nih.gov The stereoselectivity is induced by a BINOL-derived phosphoric acid catalyst paired with an achiral amine or through the use of a chiral amine in the absence of the catalyst. This method provides a rapid and efficient route to the key structural motif of this compound with excellent stereocontrol. nih.gov

These methodologies underscore the significant progress made in overcoming the stereochemical hurdles in this compound synthesis. The ability to control the diastereoselectivity of the key bond-forming reactions has been pivotal in the successful total synthesis of this complex natural product.

Synthesis of Isomers and Analogs for Structure–Activity Relationship (SAR) Derivations

The synthesis of isomers and analogs of this compound is crucial for elucidating its structure-activity relationship (SAR), providing insights into the pharmacophore and the structural elements essential for its biological activity. While extensive SAR studies on this compound are not widely reported, several synthetic efforts have laid the groundwork for such investigations through the creation of stereoisomers and structurally related analogs.

One notable example is the synthesis of the C34 epimer of this compound. This endeavor was initially undertaken to confirm the absolute configuration of the natural product. The synthesis of this specific stereoisomer allowed for a direct comparison of its spectroscopic data with that of the natural compound, ultimately leading to a revision of the originally proposed structure. rsc.org Although not primarily aimed at SAR, this work demonstrates a synthetic route that can be adapted to generate a variety of stereoisomers for biological evaluation.

Furthermore, the modular nature of the total synthesis strategies developed for this compound inherently allows for the synthesis of various analogs. By employing different amino acid building blocks or modified coupling partners, a library of this compound analogs with variations in the diketopiperazine rings and indole moieties could be generated. The synthesis of the related natural product, (+)-Asperazine A, which shares a similar dimeric diketopiperazine scaffold but differs in its connectivity, has been achieved using a divergent synthetic approach from common intermediates. nih.govnih.gov This highlights the potential to create a diverse set of analogs by leveraging the flexibility of the established synthetic pathways.

The development of a unified strategy for the synthesis of both (–)-psychotriasine and (+)-Pestalazine B further illustrates the potential for creating a natural product-based library. nih.gov These transformations provide a general approach to synthesizing indole alkaloids containing the 3α-amino-hexahydropyrrolo[2,3-b]indole motif, which could be applied to the systematic synthesis of this compound analogs for SAR studies. researchgate.netnih.gov

While specific SAR data for a broad range of this compound analogs remains to be fully explored, the synthetic methodologies in place provide a robust platform for the future generation of such compounds. The ability to synthesize specific isomers and related alkaloids is a critical first step in systematically probing the structural requirements for the biological activity of this compound.

Biogenetic Hypotheses and Pathways for Pestalazine B Formation

Identification of Putative Amino Acid Precursors and Building Blocks

The fundamental building blocks of Pestalazine B are derived from amino acids, the precursors to the diketopiperazine cores. The biogenetic precursor for all indole (B1671886) alkaloids is the amino acid tryptophan. wikipedia.org The structure of this compound, a dimer of two tryptophan-derived units, strongly suggests that tryptophan is the primary amino acid precursor. Specifically, the molecule is composed of two cyclized dipeptides, which are themselves formed from tryptophan and another amino acid. These dipeptides are then proposed to undergo dimerization to form the final complex structure.

Synthetic strategies aiming to replicate the biogenesis of this compound often start with tryptophan derivatives to construct the initial diketopiperazine monomers. nih.govrsc.org These monomers, which can be thought of as advanced building blocks, are then coupled in a manner that mimics the proposed biosynthetic pathway. nih.gov The isolation of other dimeric diketopiperazine alkaloids, such as Asperazine (B1251591) A, alongside this compound from the same fungal sources further supports the hypothesis of a common pool of monomeric precursors derived from tryptophan. nih.govcore.ac.uk

| Compound Name | Role in Biosynthesis |

| L-Tryptophan | Primary amino acid precursor |

| Diketopiperazine monomers | Intermediate building blocks for dimerization |

Proposed Enzymatic Machinery and Catalytic Steps in Biosynthesis

While the specific enzymatic machinery for this compound biosynthesis has not been fully elucidated, hypotheses are based on known enzymatic reactions in the formation of similar natural products. The biosynthesis of dimeric diketopiperazine compounds is presumed to be catalyzed by P450 enzymes with relaxed substrate specificity. mdpi.com These enzymes are known to be involved in a wide range of oxidative reactions, including the C-N bond formation that is key to the structure of this compound. mdpi.comnih.gov

The proposed catalytic steps likely involve:

Diketopiperazine formation: The initial step is the condensation of two amino acids, including tryptophan, to form a cyclic dipeptide, or diketopiperazine.

Oxidative activation: A cytochrome P450 enzyme is hypothesized to oxidize one of the diketopiperazine monomers, likely at the C3 position of the indole ring, to generate a reactive electrophilic intermediate. mdpi.com

Dimerization: This activated monomer then reacts with a second, nucleophilic monomer. In the case of this compound, the nitrogen atom (N1') of the second monomer's indole ring attacks the electrophilic C3 of the first monomer, forming the characteristic C3-N1' linkage. nih.govmdpi.com

Rearrangement and stabilization: Subsequent rearrangements and potential further enzymatic modifications would then lead to the final, stable structure of this compound.

Synthetic studies have provided support for this proposed pathway by demonstrating that a C3-carbocation, generated from a suitable precursor, can be intercepted by the N1' of a nucleophilic diketopiperazine fragment to form the desired C3-N1' bond. nih.gov

Intermediates in the Dimerization and Cyclization Processes

The biogenetic pathway to this compound is thought to proceed through a series of key intermediates. Following the formation of the initial tryptophan-derived diketopiperazine monomers, a crucial proposed intermediate is a C3-electrophile of one of the monomers. nih.gov This electrophilic species is likely a carbocation generated via enzymatic oxidation. nih.govmit.edu

The dimerization process itself involves the nucleophilic attack of a second monomer onto this electrophilic intermediate. Synthetic approaches have successfully mimicked this by generating a C3 carbocation from a tetracyclic bromide precursor, which then reacts with a nucleophilic indoline (B122111) fragment. nih.gov The resulting C3-N1' linked dimer is a late-stage intermediate that undergoes further transformation to yield this compound. nih.gov It is also hypothesized that a tandem reduction and ring-opening of this dimeric intermediate may occur to form the final indole structure. mit.edu

| Putative Intermediate | Description |

| Tryptophan-derived diketopiperazine | Monomeric building block |

| C3-electrophile/carbocation | Reactive species formed by enzymatic oxidation of a monomer |

| C3-N1' linked dimer | Product of the key dimerization step |

Comparative Biogenetic Considerations with Other Indole Alkaloids

The biosynthesis of this compound shares common features with other indole alkaloids, particularly those that are also dimeric diketopiperazines. The fundamental role of tryptophan as the primary precursor is a unifying characteristic across this class of compounds. wikipedia.org

The proposed oxidative dimerization is a recurring theme in the biosynthesis of many complex indole alkaloids. mit.edu For instance, the formation of other dimeric alkaloids like the naseseazines involves a similar, plausibly biogenetically relevant, directed dimerization of diketopiperazines, although the linkage may differ (e.g., C3-Csp2). acs.orgnih.gov The biosynthesis of teleocidin B, another terpene indole, also involves a P450 oxygenase for a key C-N bond formation, highlighting the versatility of this enzyme class in indole alkaloid biosynthesis. nih.gov

However, there are also key differences. While many indole alkaloids are formed through pathways involving intramolecular cyclizations, such as the Mannich reaction seen in β-carboline alkaloid biosynthesis, this compound's formation is characterized by an intermolecular dimerization. wikipedia.org Furthermore, the specific C3-N1' linkage in this compound distinguishes it from other dimeric alkaloids like Pestalazine A, which features a C3-C7' bond, suggesting that different regioselective enzymatic control mechanisms are at play, even when originating from the same organism and potentially the same precursors. nih.govmdpi.com The study of these diverse yet related pathways provides valuable insights into the evolution of enzymatic function and the generation of chemical diversity in nature. acs.org

| Compound Name | Linkage Type |

| This compound | C3-N1' |

| Asperazine A | C3-N1' |

| Pestalazine A | C3-C7' |

| Naseseazines | C3-Csp2 |

Biological Activities and Mechanistic Insights of Pestalazine B

In Vitro Biological Activity Spectrum

The spectrum of biological activities exhibited by Pestalazine B in vitro is diverse, encompassing antiviral, antifungal, and cytotoxic properties.

This compound has demonstrated the ability to inhibit the replication of the Human Immunodeficiency Virus type 1 (HIV-1) in cell-based experiments. researchgate.netfigshare.comnih.gov Studies have shown that it can protect C8166 and MT-4 cells from infection by HIV-1. researchgate.netfigshare.comnih.gov This inhibitory effect against HIV-1 replication underscores its potential as a scaffold for the development of novel antiretroviral compounds. nih.gov

In addition to its antiviral properties, this compound has shown potential as an antifungal agent. researchgate.netfigshare.comnih.gov It has been reported to be active against the pathogenic fungus Aspergillus fumigatus. researchgate.netfigshare.comnih.gov The demonstration of a minimum inhibitory concentration (MIC) against this fungus suggests its promise for further investigation in the development of new antifungal treatments. mdpi.com

Beyond its specific actions against HIV-1 and Aspergillus fumigatus, the broader antimicrobial and cytotoxic activities of this compound have been explored. While it has been found to possess weak antibacterial activity, its cytotoxic effects against certain cancer cell lines are more pronounced. acs.org For instance, this compound has exhibited cytotoxicity against the human leukemia (HL-60) and HeLa cell lines. researchgate.net

Table 1: In Vitro Biological Activities of this compound

| Activity | Target | Measurement | Value | Source |

| Anti-HIV-1 | HIV-1 Replication in C8166 cells | EC50 | 47.6 µM | researchgate.net |

| Antifungal | Aspergillus fumigatus | - | Active | researchgate.netfigshare.comnih.gov |

| Cytotoxicity | HeLa cell line | IC50 | 35.2 µM | researchgate.net |

Antifungal Efficacy (e.g., against Aspergillus fumigatus)

Elucidation of Molecular Mechanisms of Action

Investigating the molecular mechanisms through which this compound exerts its biological effects is essential for its potential development as a therapeutic agent. Research efforts have begun to shed light on its cellular targets and how it interacts with biological pathways.

A key discovery in understanding the mechanism of action of this compound is its ability to inhibit the enzyme enoyl-[acyl-carrier-protein] reductase (FabI). researchgate.netaudreyli.com This enzyme is a crucial part of the bacterial fatty acid synthesis (FAS) pathway. nih.govfrontiersin.org The inhibition of FabI provides a molecular basis for the observed antibacterial activity of this compound and identifies a specific molecular target. researchgate.netnih.gov

The biological activities of this compound are the result of its interactions with various cellular pathways. The biosynthesis of dimeric diketopiperazine compounds like this compound is thought to be catalyzed by P450 enzymes. mdpi.com Its antiviral activity, for instance, involves the inhibition of viral replication processes. nih.govplos.orgmdpi.com The cytotoxic effects are likely mediated by complex interactions with cellular functions, a characteristic of the broader class of azaphilone compounds. researchgate.netacs.org Further research is necessary to fully map the intricate interactions between this compound and the biological pathways that lead to its diverse bioactivities.

Table 2: Compound and Organism Names Mentioned

| Name |

| Aspergillus fumigatus |

| This compound |

Future Research Directions and Unanswered Questions Regarding Pestalazine B

Advancements in Asymmetric Total Synthesis Methodologies

The total synthesis of Pestalazine B and related alkaloids has been a significant achievement in organic chemistry. nih.govrsc.org However, current methods, while innovative, often involve numerous steps and can be improved in terms of efficiency and stereocontrol. nih.gov Future research will likely focus on developing more concise and convergent synthetic routes.

A key challenge lies in the late-stage C3–N1' bond formation, which connects the two complex diketopiperazine fragments. nih.gov Developing novel catalytic systems that can achieve this coupling with high regio- and diastereoselectivity is a primary goal. nih.govresearchgate.net Researchers are exploring biogenetically inspired strategies, mimicking the way nature assembles these complex molecules. nih.govcore.ac.uk This includes the development of mild and versatile chemical methods to create the sterically congested C3 linkages. nih.gov

Furthermore, the development of catalyst-controlled methods to selectively form different isomeric dimers from a single monomer is an area of active investigation. researchgate.net This would provide access to a wider range of structural analogs for biological evaluation. The application of new synthetic strategies, such as those involving halocyclization and cobalt-promoted dimerization, has shown promise in the synthesis of related dimeric alkaloids and could be adapted for this compound. acs.org

Key areas for future synthetic research include:

Development of more efficient and atom-economical catalysts for the key C3–N1' bond formation.

Exploration of novel strategies for the stereocontrolled construction of the quaternary stereocenters.

Design of modular synthetic routes that allow for the rapid generation of diverse analogs.

Deeper Exploration of Biosynthetic Enzymes and Pathways

The biosynthesis of this compound and other dimeric diketopiperazine alkaloids is believed to be catalyzed by a class of enzymes known as cytochrome P450s. nih.govmdpi.com These enzymes exhibit relaxed substrate specificity, allowing them to catalyze the dimerization of different diketopiperazine monomers. nih.govmdpi.com While the general pathway is understood, the specific enzymes involved in the biosynthesis of this compound and the precise mechanisms of their action are not yet fully elucidated.

Future research will likely focus on identifying and characterizing the specific P450 enzymes responsible for the formation of the C3–N1' linkage in this compound. researchgate.netnih.gov This will involve genome mining of the producing organism, Pestalotiopsis theae, to identify candidate genes. core.ac.uk Once identified, these enzymes can be expressed in heterologous hosts to confirm their function and study their catalytic mechanisms in detail. nih.gov

Understanding the structure and function of these biosynthetic enzymes could enable their use as biocatalysts for the production of this compound and its analogs. researchgate.netnih.gov Site-directed mutagenesis could be employed to alter the selectivity of these enzymes, allowing for the programmed synthesis of specific isomers. researchgate.net This approach offers a potentially more sustainable and efficient alternative to chemical synthesis.

Unanswered questions in the biosynthesis of this compound include:

What are the specific cytochrome P450 enzymes responsible for its dimerization?

What is the precise three-dimensional structure of the enzyme's active site?

How does the enzyme control the regio- and stereoselectivity of the dimerization reaction?

Comprehensive Mechanistic Studies of Biological Function

This compound belongs to the hexahydropyrroloindoline class of alkaloids, which are known for their diverse and potent biological activities, including cytotoxic, antitumor, and antiviral properties. acs.org However, the specific biological targets and the detailed mechanism of action of this compound remain largely unknown.

Future research should aim to identify the cellular pathways and molecular targets with which this compound interacts. This could involve a variety of techniques, including affinity chromatography, proteomics, and genetic screening approaches. Docking studies have suggested that related compounds may inhibit enzymes like enoyl reductase, providing a starting point for investigation. researchgate.net

A thorough understanding of its mechanism of action is crucial for any potential therapeutic applications. grantome.com Mechanistic studies will not only shed light on the therapeutic potential of this compound but also provide valuable insights into fundamental biological processes. grantome.com The study of how these complex natural products function at a molecular level can inform the design of new and more effective therapeutic agents. grantome.com

Computational Chemistry Applications in Structure and Reactivity Predictions

Computational chemistry has emerged as a powerful tool for studying the structure, properties, and reactivity of complex molecules like this compound. wikipedia.orgopenaccessjournals.com Methods such as Density Functional Theory (DFT) can be used to calculate the energies and orbitals of molecules, providing insights into their stability and reactivity. wikipedia.orgnsps.org.ng

In the context of this compound, computational methods can be applied to:

Predict reaction outcomes and guide synthetic planning. By modeling reaction pathways and transition states, computational chemistry can help to identify the most promising synthetic routes and optimize reaction conditions. researchgate.net

Elucidate enzymatic mechanisms. Computational studies can be used to model the interaction of this compound precursors with the active site of biosynthetic enzymes, helping to understand how these enzymes control the selectivity of the dimerization reaction. researchgate.netnih.gov Both radical-mediated and cationic pathways have been computationally explored for related dimerizations. nih.gov

Predict biological activity. By modeling the interaction of this compound with potential biological targets, computational methods can help to identify its mechanism of action and predict its biological activity. wikipedia.org

Q & A

Q. What is the core structural motif of Pestalazine B, and why is it critical for synthetic strategies?

this compound features a 3α-amino-hexahydropyrrolo[2,3-b]indole scaffold , which is central to its biological activity and synthetic complexity. This motif requires stereoselective C–N bond formation, often achieved via enantioselective azo-coupling/iminium-cyclization cascades using BINOL-derived chiral phosphoric acid catalysts . The scaffold’s rigidity and stereochemistry necessitate precise control during synthesis to avoid racemization, particularly in late-stage amination steps .

Q. What are the common synthetic methodologies for constructing this compound’s dimeric framework?

Key methodologies include:

- Enantioselective azo-coupling : Diazonium salts react with tryptamine derivatives under chiral phosphoric acid catalysis (e.g., CPA8a) to form C3-diazenated intermediates, followed by reductive cleavage to yield the 3α-amino core .

- Larock annulation : Pd-catalyzed coupling of halogenated aryl precursors with alkyne building blocks to assemble the dimeric indole structure .

- Hypervalent iodine-mediated C–N coupling : Used for sterically hindered aminations under mild conditions to preserve stereochemistry .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in this compound’s synthesis, particularly during azo-coupling?

Stereocontrol is achieved through solvent-induced diastereoselectivity (e.g., DCE/THF mixtures) and chiral anion-pairing catalysis . For example, using CPA8a with pyridine additives in t-BuOMe at −60°C improves enantiomeric ratios (er) to 92.5:7.5 . Diastereoselectivity >25:1 is attainable by optimizing solvent polarity and temperature, as demonstrated in the synthesis of intermediate 16 .

Q. What strategies resolve low yields in sterically hindered amination steps during this compound’s synthesis?

Traditional Pd- or Cu-catalyzed amination often fails due to steric bulk. Instead, hypervalent iodine reagents (e.g., A3) with Cu(OTf)₂ under weakly basic conditions (Na₂CO₃, DMF, 65°C) enable C–N bond formation in 45% yield while minimizing racemization . Post-reduction with hydrazine hydrate and Pd/C further stabilizes the product .

Q. How can synthetic data resolve contradictions in this compound’s reported optical rotation and structural assignments?

Discrepancies in optical rotation (e.g., synthetic [+194] vs. natural [+203]) and NMR signals (e.g., C11 at 3.37 ppm vs. 4.68 ppm in isolation reports) are resolved by X-ray crystallography and NOE analysis of intermediates like 19 and 16 . These techniques confirm absolute configurations and validate structural revisions .

Q. What experimental optimizations improve yields in this compound’s total synthesis?

- Solvent systems : Mixed DCE/THF (1.5:1) enhances diastereoselectivity in azo-coupling .

- Additives : Pyridine derivatives (e.g., 2,6-di-t-butylpyridine) stabilize ion pairs during catalysis, increasing er to 85.5:14.5 .

- Reductive cleavage : Excess hydrazine hydrate with RANEY® nickel cleaves N–N bonds in 88% yield .

Q. How do researchers validate this compound’s bioactivity through synthetic analogues?

Late-stage diversification of the 3α-amino core via Friedel-Crafts heterodimerization allows modular assembly of analogues. For example, replacing Boc with Cbz groups or varying aryl halides in Larock annulation generates derivatives for SAR studies .

Contradiction Analysis

Q. How to reconcile conflicting reports on Pestalazine A/B structural connectivity?

Initial isolation studies misassigned C3–C8′ linkages due to overlapping NMR signals. Synthetic validation via Pd-catalyzed cross-coupling and NOE-based stereochemical analysis confirmed the correct C3–N1′ connectivity in this compound, necessitating structural revision .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.